molecular formula C18H15FN2O3 B2560696 N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953205-70-4

N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2560696
CAS RN: 953205-70-4
M. Wt: 326.327
InChI Key: PXOYQWVTFWHMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as FMI-41, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Potential Antipsychotic Applications

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols , a series of novel potential antipsychotic agents, highlighted compounds that did not interact with dopamine receptors but showed antipsychotic-like profiles in behavioral animal tests. This suggests that compounds with similar molecular features, including the fluorophenyl group, could be explored for their antipsychotic potential without the side effects associated with dopamine receptor interaction (Wise et al., 1987).

Imaging the Translocator Protein with PET

[18F]PBR111 , a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilizes the fluorophenyl group for radiolabeling. Studies on derivatives that include the fluorophenyl moiety could contribute to the development of new imaging agents for PET scans, aiding in the diagnosis and monitoring of diseases (Dollé et al., 2008).

Anti-inflammatory and Antitumor Activities

Research into N-(3-chloro-4-fluorophenyl) derivatives has identified compounds with significant anti-inflammatory activity. This indicates the potential of fluorophenyl-containing compounds in developing new anti-inflammatory drugs. Furthermore, similar structures have shown potent antitumor activity against various cancer cells, suggesting their use in cancer research and therapy development (Sunder & Maleraju, 2013).

Microtubule Inhibitor for Cancer Therapy

A study on XN05 , a novel synthesized microtubule inhibitor, demonstrated potent antitumor activity and the ability to induce apoptosis in cancer cells. Compounds with similar isoxazolyl and fluorophenyl groups could be investigated for their potential to disrupt microtubule assembly and treat various malignancies (Wu et al., 2009).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-14-8-6-12(7-9-14)17-10-13(21-24-17)11-18(22)20-16-5-3-2-4-15(16)19/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYQWVTFWHMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

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